molecular formula C13H20Cl2N2 B3325541 (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride CAS No. 2155805-89-1

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Cat. No.: B3325541
CAS No.: 2155805-89-1
M. Wt: 275.21
InChI Key: DYILQKORDXUVKE-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a spirocyclic amine, which means it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction. This involves the reaction of a suitable amine with a cyclic ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the spirocyclic amine with benzyl chloride in the presence of a base.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: N-oxides of the spirocyclic amine.

    Reduction: Amine derivatives with varying degrees of hydrogenation.

    Substitution: Substituted spirocyclic amines with different functional groups.

Scientific Research Applications

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new chemical entities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. It has shown promise in the development of new treatments for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride: A structurally similar compound without the benzyl group.

    ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride: The enantiomer of the compound with a different spatial arrangement of atoms.

Uniqueness

(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of the benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to interact with multiple biological targets and its potential for use in drug development highlight its significance in scientific research.

Properties

IUPAC Name

(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYILQKORDXUVKE-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 2
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 3
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 4
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 5
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Reactant of Route 6
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

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